molecular formula C21H23N5O3 B2857670 1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950243-51-3

1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2857670
CAS No.: 950243-51-3
M. Wt: 393.447
InChI Key: IDWAHAMIGDMVHD-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes an acetylamino group, a dimethylphenyl group, a methoxymethyl group, and a triazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced through acetylation of an amine precursor.

    Attachment of the Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Methoxymethyl Group Addition: The methoxymethyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the acetylamino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and the triazole ring, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(3,5-dimethylphenyl)-5-(methoxymethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13-9-14(2)11-18(10-13)26-19(12-29-4)20(24-25-26)21(28)23-17-7-5-16(6-8-17)22-15(3)27/h5-11H,12H2,1-4H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWAHAMIGDMVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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